molecular formula C15H12ClNO3 B2898756 5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 883279-87-6

5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2898756
M. Wt: 289.72
InChI Key: VCPLOCQZNORTEJ-UHFFFAOYSA-N
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Description

Benzoxazole derivatives are an important class of compounds with a wide range of applications in the field of pharmaceuticals and various biological systems . They are found in many naturally occurring biologically active molecules .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from diamine monomers . For example, two isomeric diamine monomers, 2-(3-aminophenyl)benzo[d]oxazol-5-amine and 2-(3-aminophenyl)benzo[d]oxazol-6-amine, were designed and synthesized .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Physical And Chemical Properties Analysis

Benzoxazole derivatives exhibit excellent thermal stability and good mechanical properties . They also demonstrate good melt processability .

Safety And Hazards

The safety data sheet for related compounds suggests that they may cause an allergic skin reaction and are harmful if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of benzoxazole derivatives could include further exploration of their potential applicability in various fields, given their wide range of pharmacological applications .

properties

IUPAC Name

5-chloro-3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-19-12-5-2-10(3-6-12)9-17-13-8-11(16)4-7-14(13)20-15(17)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPLOCQZNORTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one

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